

An In-depth Technical Guide to 1,4-Dibromo-2,5-difluorobenzene

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Compound of Interest

Compound Name: 1,4-Dibromo-2,5-difluorobenzene

Cat. No.: B1294941

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Abstract

This technical guide provides a comprehensive overview of **1,4-Dibromo-2,5-difluorobenzene**, a key building block in modern synthetic chemistry. The document delves into its nomenclature, physicochemical properties, and spectroscopic characterization. A significant focus is placed on its reactivity, particularly in palladium-catalyzed cross-coupling reactions, which are foundational in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science.^{[1][2][3]} Detailed, field-proven protocols for its application in Suzuki-Miyaura coupling are provided, alongside a discussion of the causal factors influencing reaction outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile reagent.

Introduction: The Strategic Importance of Fluorinated Aromatics

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science.^[1] Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.^{[1][4]} **1,4-Dibromo-2,5-difluorobenzene** (CAS No. 327-51-5) has emerged as a cornerstone intermediate, offering a synthetically versatile scaffold for the construction of novel chemical entities.^{[1][3]} Its symmetrically substituted benzene ring, featuring two bromine atoms and two fluorine atoms, provides distinct reactive sites for

sequential and selective functionalization.^[1] The electron-withdrawing nature of the fluorine atoms modulates the reactivity of the carbon-bromine bonds, making it an ideal substrate for a range of cross-coupling reactions.^{[1][3]} This guide will explore the fundamental characteristics of this compound and provide practical insights into its application.

Nomenclature and Structural Elucidation

The systematic IUPAC name for this compound is **1,4-Dibromo-2,5-difluorobenzene**.^[5] The naming convention follows the principles of IUPAC nomenclature for substituted benzene derivatives.^{[6][7][8][9]} The numbering of the benzene ring is prioritized to give the substituents the lowest possible locants. In this case, the numbering starts at one of the bromo-substituted carbons and proceeds around the ring to assign the lowest numbers to the other substituents.

Molecular Structure

The structure of **1,4-Dibromo-2,5-difluorobenzene** is a benzene ring with bromine atoms at positions 1 and 4, and fluorine atoms at positions 2 and 5.

Caption: Molecular structure of **1,4-Dibromo-2,5-difluorobenzene**.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis.

Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₆ H ₂ Br ₂ F ₂	^{[2][5][10][11]}
Molecular Weight	271.88 g/mol	^{[5][12]}
Appearance	White to off-white crystalline solid	^[2]
Melting Point	60-62 °C	
Boiling Point	96 °C at 20 mmHg	
CAS Number	327-51-5	^{[5][10]}

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of **1,4-Dibromo-2,5-difluorobenzene**.

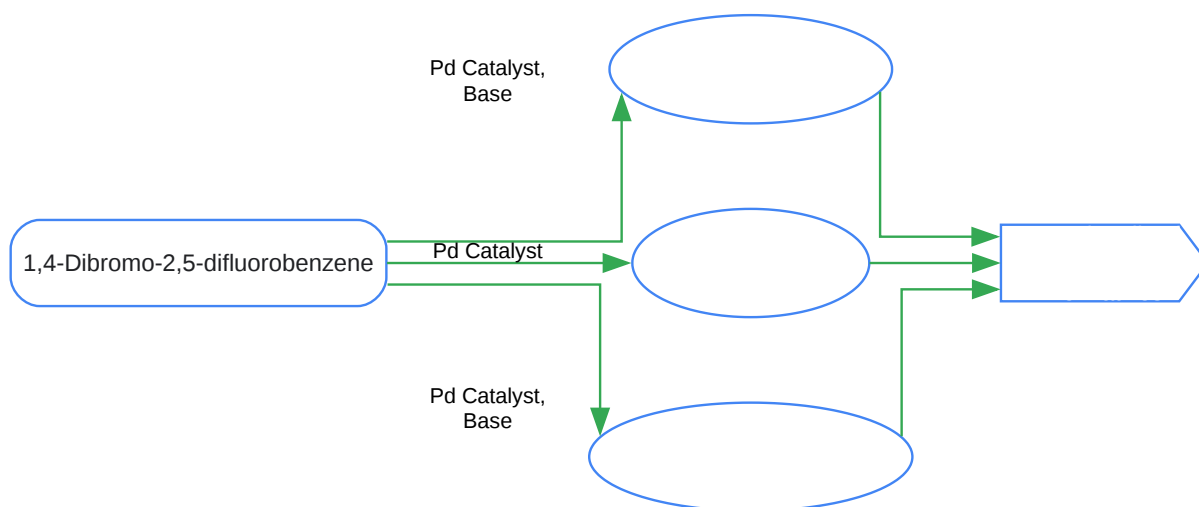
- ^1H NMR: The proton NMR spectrum is characterized by a single signal, a triplet, arising from the two equivalent aromatic protons. The coupling to the adjacent fluorine atoms results in this splitting pattern.
- ^{13}C NMR: The carbon NMR spectrum displays distinct signals for the carbon atoms, with the carbon-fluorine and carbon-bromine couplings providing valuable structural information.[\[13\]](#)
- ^{19}F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. For **1,4-Dibromo-2,5-difluorobenzene**, a single resonance is expected due to the chemical equivalence of the two fluorine atoms.[\[14\]](#)
- Mass Spectrometry: The mass spectrum shows a characteristic isotopic pattern for a molecule containing two bromine atoms.[\[15\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for C-H, C-F, and C-Br bonds, as well as aromatic C=C stretching vibrations.

Reactivity and Synthetic Applications

The synthetic utility of **1,4-Dibromo-2,5-difluorobenzene** stems from the differential reactivity of its C-Br bonds, which are amenable to a variety of palladium-catalyzed cross-coupling reactions.[\[1\]](#) This allows for the sequential introduction of different substituents, providing access to a wide array of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms in **1,4-Dibromo-2,5-difluorobenzene** serve as excellent leaving groups in reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination couplings.[\[1\]](#)[\[3\]](#) The electron-withdrawing fluorine atoms enhance the electrophilicity of the carbon atoms attached to the bromine, facilitating oxidative addition to the palladium(0) catalyst.



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Caption: Key cross-coupling reactions of **1,4-Dibromo-2,5-difluorobenzene**.

Application in Drug Discovery and Materials Science

The difluorobenzene core is a privileged scaffold in many active pharmaceutical ingredients (APIs). The fluorine atoms can improve metabolic stability and enhance binding to target proteins.[1][4] In materials science, this compound is used in the synthesis of polymers, dyes, and electronic materials, where the fluorine substituents impart specific electronic and thermal properties.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, validated protocol for a representative Suzuki-Miyaura coupling reaction using **1,4-Dibromo-2,5-difluorobenzene**.

Rationale and Causality

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. For instance, sterically hindered phosphine ligands can influence the site-selectivity in dihalogenated substrates. The base is essential for the transmetalation step, and the solvent system must be capable of dissolving both the organic and inorganic reagents.

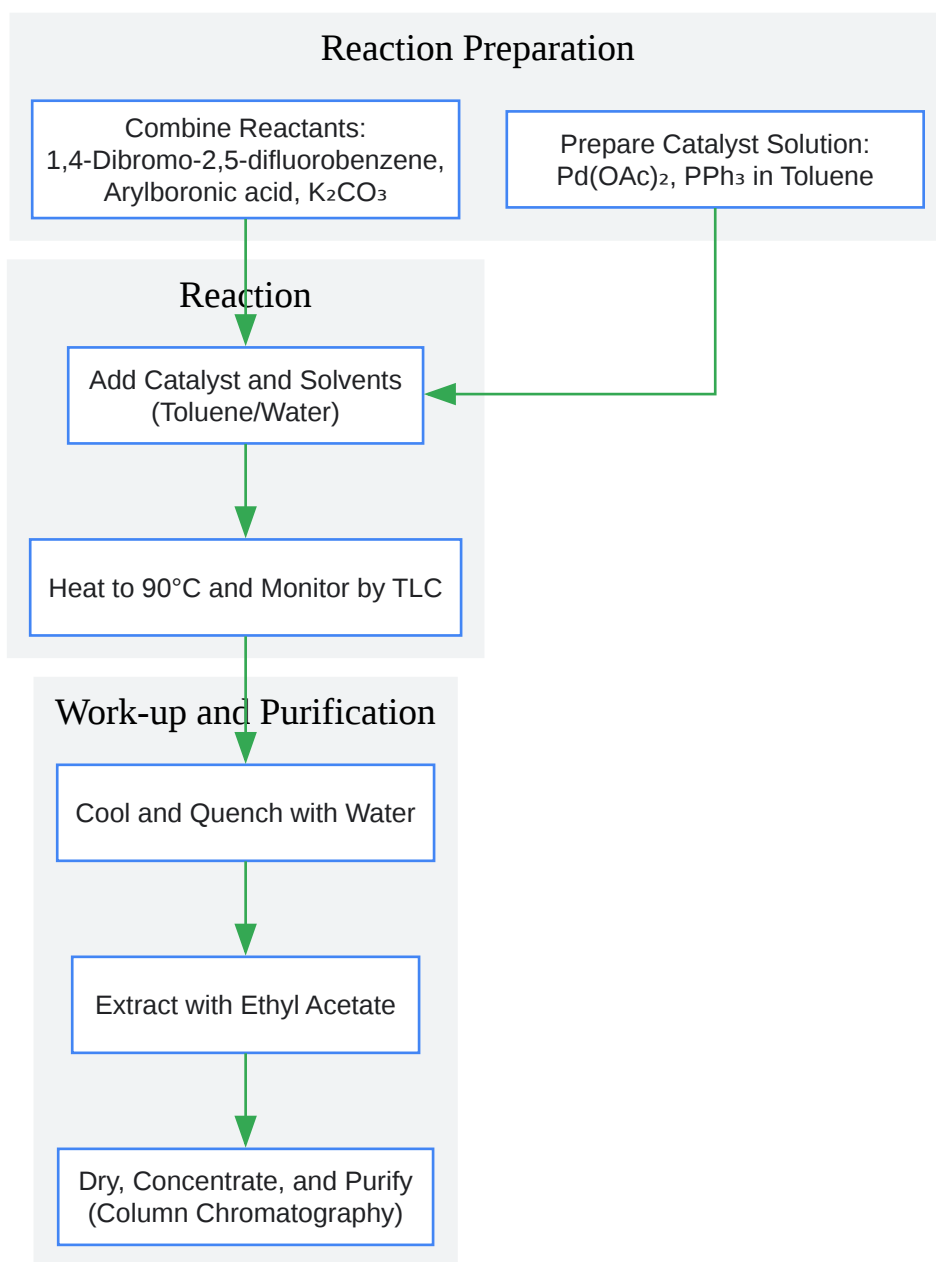
Materials and Reagents

- **1,4-Dibromo-2,5-difluorobenzene** (1.0 equiv)
- Arylboronic acid (1.1 equiv for mono-coupling, 2.2 equiv for di-coupling)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 equiv)
- Triphenylphosphine (PPh_3 , 0.08 equiv)
- Potassium carbonate (K_2CO_3 , 3.0 equiv)
- Toluene/Water (4:1 v/v)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Step-by-Step Procedure

- **Reaction Setup:** To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add **1,4-Dibromo-2,5-difluorobenzene**, the arylboronic acid, and potassium carbonate.
- **Catalyst Preparation:** In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a portion of the toluene.
- **Reaction Initiation:** Add the catalyst solution to the Schlenk flask, followed by the remaining toluene and water.
- **Heating and Monitoring:** Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Add water and extract with ethyl acetate (3 x 20 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash

column chromatography on silica gel.



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Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Safety and Handling

1,4-Dibromo-2,5-difluorobenzene is an irritant.[5][10] It causes skin and serious eye irritation and may cause respiratory irritation.[5][10] Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][16] In case of contact with skin or eyes, rinse immediately with plenty of water.[10][16]

Conclusion

1,4-Dibromo-2,5-difluorobenzene is a highly valuable and versatile building block in synthetic organic chemistry. Its unique substitution pattern allows for selective and sequential functionalization through a variety of cross-coupling reactions. A thorough understanding of its properties, reactivity, and handling is essential for its successful application in the synthesis of novel compounds for the pharmaceutical, agrochemical, and materials science industries.

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References

- 1. nbinnno.com [nbinnno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinnno.com [nbinnno.com]
- 4. nbinnno.com [nbinnno.com]
- 5. 1,4-Dibromo-2,5-difluorobenzene | C₆H₂Br₂F₂ | CID 67596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. ochem.weebly.com [ochem.weebly.com]
- 8. sarthaks.com [sarthaks.com]
- 9. byjus.com [byjus.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. 1,4-Dibromo-2,5-difluorobenzene | CymitQuimica [cymitquimica.com]

- 12. 1,4-Dibromo-2,5-difluorobenzene | 327-51-5 | FD11144 [biosynth.com]
- 13. 1,4-Dibromo-2,5-difluorobenzene(327-51-5) ¹³C NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. 1,4-Dibromo-2,5-difluorobenzene(327-51-5) MS [m.chemicalbook.com]
- 16. fishersci.com [fishersci.com]
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